N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide
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Overview
Description
N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a thiophene ring, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling with the dichlorophenyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and safety, with stringent quality control measures in place to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Halogenation or nitration can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan and thiophene derivatives, such as:
- 2,5-Dichlorophenyl furan
- Thiophene-2-carboxamide derivatives
- Sulfone and sulfoxide analogs
Uniqueness
N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H17Cl2NO4S2 |
---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C20H17Cl2NO4S2/c21-13-3-5-17(22)16(10-13)18-6-4-15(27-18)11-23(14-7-9-29(25,26)12-14)20(24)19-2-1-8-28-19/h1-6,8,10,14H,7,9,11-12H2 |
InChI Key |
IMFSHXOSVKLGFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
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